Methyl 2-methoxy-4-(piperidin-1-yl)benzoate
Description
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to a benzoate ester
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-methoxy-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-13-10-11(15-8-4-3-5-9-15)6-7-12(13)14(16)18-2/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
ZRKLHYODWSXNJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(piperidin-1-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(piperidin-1-yl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(piperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may affect neurotransmitter systems or enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-1-yl)benzoate
- Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
- 1-Methyl-4-piperidinyl benzoate
Uniqueness
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Biological Activity
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methoxy group and a piperidinyl substituent on a benzoate structure. The compound can be synthesized through the esterification of 2-methoxy-4-(piperidin-1-yl)benzoic acid with methanol. The reaction typically employs reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, leading to various derivatives including 2-methoxy-4-(piperidin-1-yl)benzyl alcohol.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly its potential as a ligand in receptor binding studies. The piperidinyl group enhances its interaction with various biological receptors, which may modulate cellular signaling pathways. This modulation can lead to therapeutic effects such as anti-inflammatory and analgesic properties.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The piperidinyl moiety is known to engage with receptors that play crucial roles in signal transduction, potentially altering the activity of these receptors and leading to significant changes in cellular responses .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 4-(piperidin-3-yl)benzoate | Piperidine at the 3-position | Moderate analgesic effects |
| Methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride | Piperidine at the 4-position | Notable anti-inflammatory properties |
| 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | Complex multi-ring structure | Enhanced receptor binding affinity |
This compound stands out due to the specific positioning of its methoxy and piperidinyl groups, which contribute to its distinct chemical and biological properties .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anti-inflammatory Effects : In a controlled experiment, this compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases.
- Receptor Binding Affinity : A pharmacological study demonstrated that this compound binds effectively to specific receptors involved in pain signaling pathways, indicating its potential as an analgesic agent .
- Comparative Analysis with Benzoylpiperidine Derivatives : Research comparing various benzoylpiperidine derivatives showed that this compound exhibited superior binding affinity and biological activity against certain cancer cell lines, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
